N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]butan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxyethylamine moiety linked to a butan-2-amine group, with oxalic acid as a counterion. The presence of both amine and phenoxy groups in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]butan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation of 3-methyl-5-propan-2-ylphenol: The phenol is alkylated using an appropriate alkyl halide under basic conditions to form the corresponding ether.
Formation of Phenoxyethylamine: The alkylated phenol is then reacted with ethylene oxide or a similar reagent to introduce the ethylamine group.
Amine Coupling: The resulting phenoxyethylamine is coupled with butan-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Oxalate Salt: The final amine product is treated with oxalic acid to form the oxalate salt, which can be isolated by crystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The amine groups can be involved in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Coupling Reactions: Coupling reagents like EDCI or DCC (dicyclohexylcarbodiimide) are used in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the amine groups may produce secondary or tertiary amines.
Scientific Research Applications
N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]butan-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the amine groups can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-methylphenoxy)ethyl]butan-2-amine: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.
N-[2-(3-propan-2-ylphenoxy)ethyl]butan-2-amine: Lacks the methyl group, which may influence its properties.
N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine: Has a shorter alkyl chain, which may alter its interactions and effects.
Uniqueness
N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]butan-2-amine is unique due to the presence of both the methyl and propan-2-yl groups on the phenoxy moiety, which can influence its chemical reactivity and biological activity. The combination of these groups with the butan-2-amine backbone and oxalic acid counterion provides a distinct chemical profile that sets it apart from similar compounds.
Properties
IUPAC Name |
N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-6-14(5)17-7-8-18-16-10-13(4)9-15(11-16)12(2)3;3-1(4)2(5)6/h9-12,14,17H,6-8H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKMZXZKPRAKAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC(=CC(=C1)C(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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